molecular formula C30H30FN7O6 B605098 N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate CAS No. 1557268-88-8

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

Cat. No.: B605098
CAS No.: 1557268-88-8
M. Wt: 603.6 g/mol
InChI Key: VRHPZWLHPIENFW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate is a synthetically derived small molecule, structurally characterized by a pyrrolo[2,3-d]pyrimidine core. This heterocyclic scaffold is substituted with a 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl group at position 2, an acrylamide-linked phenyl ring at position 4, and a maleate counterion to enhance solubility and bioavailability . The compound’s design leverages the pyrrolopyrimidine motif’s affinity for ATP-binding pockets in protein kinases, a critical feature for kinase inhibition . The fluorine atom at the 3-position of the phenyl ring likely enhances metabolic stability and binding interactions, while the 4-methylpiperazine moiety contributes to solubility and target engagement . Maleate salt formation is a common strategy to optimize physicochemical properties, particularly for oral administration .

Preparation Methods

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is synthesized via cyclization reactions starting from substituted pyrimidine or pyrrole precursors. A common approach involves:

Cyclocondensation of 4-Chloro-2-fluoro-5-nitropyrimidine with Ethyl Cyanoacetate

Reaction of 4-chloro-2-fluoro-5-nitropyrimidine with ethyl cyanoacetate in dimethylformamide (DMF) at 80–90°C yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Nitro group reduction using hydrogen gas and palladium/carbon catalyst produces the amine intermediate, which is subsequently functionalized.

Key Conditions :

  • Solvent: DMF or tetrahydrofuran (THF)

  • Temperature: 80–90°C

  • Catalyst: 10% Pd/C for nitro reduction

  • Yield: 68–72%

ParameterOptimal ValueImpact on Yield
Solventn-butanolMaximizes SNAr efficiency
Catalystp-TsOH (0.1 eq)Accelerates reaction rate
Temperature110°CBalances rate and decomposition
Reaction Time14 hoursCompletes substitution
Yield85–90%

Functionalization at Position 4: Acrylamide Installation

The 4-chloro group is replaced with a phenoxyacrylamide moiety through a two-step process:

Phenolic Intermediate Formation

4-Hydroxy-3-nitrobenzaldehyde is reacted with the pyrrolo[2,3-d]pyrimidine intermediate in the presence of potassium carbonate (K₂CO₃) and DMF at 60°C to form the 4-phenoxy derivative .

Acrylation via Amide Coupling

The nitro group is reduced to an amine using hydrogen/Pd-C, followed by acylation with acryloyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C .

Critical Parameters :

  • Acryloyl chloride stoichiometry: 1.2 eq to prevent over-acylation

  • Temperature control: <5°C to minimize polymerization

  • Yield: 78–82%

Maleate Salt Formation

The free base is converted to the maleate salt via acid-base reaction in ethanol or methanol. Maleic acid (1.05 eq) is added to a solution of the free base, and the mixture is stirred at 25°C for 4 hours. Crystallization is induced by cooling to 0–5°C .

Process Optimization :

FactorOptimal ConditionPurity Outcome
SolventEthanolEnhances crystal habit
Acid Equivalents1.05 eqPrevents excess free acid
Crystallization Temp0–5°CImproves yield
Final Purity>99.5% (HPLC)

Impurity Control and Analytical Characterization

Major Impurities

  • Des-fluoro analog : Forms due to incomplete fluorination (0.2–0.5% by HPLC) .

  • Acrylamide dimer : Arises from acryloyl chloride polymerization (<0.3%) .

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, pyrrole), 7.85 (d, J=8.6 Hz, 2H, aryl), 6.45–6.65 (m, 3H, acrylamide) .

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in water/acetonitrile) .

Scale-Up Considerations

Industrial-scale production employs continuous flow reactors for the SNAr and acylation steps to improve heat transfer and reduce side reactions . Key metrics:

StepBatch YieldContinuous Flow Yield
SNAr85%92%
Acylation78%85%
Salt Formation90%95%

Chemical Reactions Analysis

AC0010 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AC0010 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

AC0010 has a wide range of scientific research applications, including:

    Chemistry: AC0010 is used as a model compound for studying the reactivity and stability of pyrrolopyrimidine-based inhibitors.

    Biology: AC0010 is used to study the biological activity of epidermal growth factor receptor inhibitors.

    Medicine: AC0010 is being investigated as a potential treatment for non-small cell lung cancer (NSCLC) patients with epidermal growth factor receptor T790M mutation. .

    Industry: AC0010 is used in the pharmaceutical industry for the development of new drugs targeting the epidermal growth factor receptor.

Mechanism of Action

AC0010 exerts its effects by irreversibly binding to the active and T790M mutant forms of the epidermal growth factor receptor. This binding inhibits the kinase activity of the receptor, preventing the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of AC0010 include the adenosine triphosphate-binding site of the epidermal growth factor receptor, which is critical for its kinase activity .

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pyrrolo[2,3-d]pyrimidine derivatives. Below is a detailed analysis of key analogs, emphasizing structural variations, solubility, and hypothesized biological activity.

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Differences Solubility Profile Hypothesized Target Kinases
Target Compound (Maleate Salt) Maleate counterion; 3-fluoro substitution High (due to salt form) EGFR, ALK, ROS1
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (1557267-42-1) Free base form; lacks maleate Moderate (free base) Similar to target compound
N-(4-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (RCSB PDB: 6HF) 4- vs. 3-substituted phenyl; lacks fluorine Moderate Broader kinase spectrum
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (1616415-40-7) Pyrazolopyrimidine core; tert-butyl ester Low (hydrophobic ester) mTOR, PI3K pathways

Analysis of Key Structural Modifications

Fluorine Substitution

The 3-fluoro substitution in the target compound distinguishes it from analogs like the RCSB PDB ligand (6HF), which lacks this group. Fluorine’s electronegativity and small atomic radius enhance binding affinity to kinases like EGFR by forming polar interactions with catalytic residues . In contrast, the non-fluorinated analog (6HF) may exhibit reduced potency against fluorine-sensitive targets but broader kinase inhibition due to less steric hindrance .

Maleate Counterion vs. Free Base

The maleate salt form of the target compound significantly improves aqueous solubility compared to its free base (1557267-42-1), making it more suitable for in vivo applications. Free bases often require formulation with solubilizing agents, which can complicate pharmacokinetics .

Core Heterocycle Variations

The pyrazolopyrimidine-based analog (1616415-40-7) replaces the pyrrolopyrimidine core with a pyrazolopyrimidine system. This modification alters hydrogen-bonding patterns, redirecting activity toward mTOR and PI3K kinases rather than tyrosine kinases like ALK or ROS1 .

Biological Activity

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate (CAS No. 1557268-88-8), is a complex organic compound noted for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of the compound is C30H30FN7O6C_{30}H_{30}FN_{7}O_{6}, with a molecular weight of approximately 603.60 g/mol. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is often associated with significant biological activity, particularly in cancer therapeutics.

This compound functions primarily as an inhibitor of specific kinases involved in cancer cell proliferation and survival. Its structure allows for interaction with various targets within the cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity across multiple cancer cell lines.

  • Cell Line Studies :
    • MCF7 (breast cancer) : Exhibited significant growth inhibition with an IC50 value of approximately 12.5 µM.
    • A549 (lung cancer) : Showed an IC50 value of around 26 µM, indicating effective cytotoxicity against this cell line.
    • NCI-H460 (lung cancer) : Displayed notable sensitivity with an IC50 of 42.30 µM.
    Cell LineIC50 (µM)
    MCF712.5
    A54926
    NCI-H46042.30

Kinase Inhibition

The compound has been shown to inhibit key kinases involved in tumor growth and metastasis:

  • ALK Inhibition : Demonstrated an IC50 value of 28.6 nM against anaplastic lymphoma kinase (ALK), highlighting its potential as a targeted therapy for ALK-positive cancers.
CompoundIC50 (nM)
N-(3-Fluoro...)28.6

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on MCF7 Cells : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to N-(3-Fluoro...) showed enhanced apoptosis in MCF7 cells compared to standard treatments.
  • In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups, suggesting its potential for further clinical development.

Q & A

Q. Basic: What are the optimal synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

  • Chlorination of the pyrrolo[2,3-d]pyrimidine core using POCl₃ under reflux (80–100°C) to introduce reactive leaving groups .
  • Amine coupling with 3-fluoro-4-(4-methylpiperazin-1-yl)aniline under basic conditions (e.g., Et₃N, DMF, 60°C) to form the central scaffold .
  • Acrylamide introduction via Mitsunobu or Ullmann-type coupling, with maleate salt formation for stabilization .

Validation:

  • 1H/13C NMR to confirm regioselectivity and substituent orientation (e.g., aromatic proton shifts at δ 7.6–8.4 ppm) .
  • HRMS for molecular ion verification (e.g., [M+H]+ at m/z 478.9) .
  • HPLC-PDA with C18 columns (ACN/H₂O gradient) to assess purity (>95%) .

Table 1: Representative Synthetic Yields

StepYield (%)Key ConditionsReference
Chlorination74–92POCl₃, reflux, 12 h
Amine coupling61–89Et₃N, DMF, 60°C, 24 h
Acrylamide functionalization53–77Mitsunobu, DIAD, PPh₃

Q. Advanced: How can computational methods guide the optimization of photophysical or pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) to tailor fluorescence properties. For maleate derivatives, π-π* transitions are critical for fluorescence intensity .
  • Molecular Dynamics (MD) : Simulate solubility and stability in physiological buffers (e.g., PBS at pH 7.4) by analyzing hydrogen bonding with maleate counterions .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and CNS permeability, reducing off-target interactions .

Case Study :
A 2024 study integrated time-dependent DFT with fluorescence spectroscopy to design heteroatom-functionalized maleimides, achieving a 20% increase in quantum yield .

Q. Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acrylamide vinyl protons (δ 5.8–6.5 ppm, coupling constant J = 10–17 Hz) .
  • 13C NMR : Detect carbonyl signals (δ 165–170 ppm for acrylamide C=O) and quaternary carbons in the pyrrolopyrimidine core .
  • IR Spectroscopy : Confirm secondary amine N-H stretches (3200–3400 cm⁻¹) and maleate carboxylate bands (1600–1650 cm⁻¹) .

Table 2: Key NMR Peaks

Proton Environmentδ (ppm)MultiplicityReference
Pyrrolopyrimidine H-28.37Singlet
Acrylamide vinyl protons5.8–6.5Doublet
Piperazine CH₂2.5–3.0Multiplet

Q. Advanced: How can contradictory bioactivity data across assays be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition (e.g., AKT1) using both biochemical (FRET-based) and cellular (Western blot for p-AKT) assays .
  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. HEK293) to rule out off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 min) underlies variability .

Example :
A 2023 study resolved discrepancies in antiproliferative activity by correlating compound stability in serum-containing media with reduced efficacy in long-term assays .

Q. Basic: What factors influence reaction yields during synthesis?

Methodological Answer:

  • Solvent Polarity : DMF improves solubility of aromatic intermediates compared to THF .
  • Catalysts : Pd(OAc)₂/Xantphos enhances Buchwald-Hartwig coupling efficiency (yield increase from 45% to 78%) .
  • Purification : Reverse-phase chromatography (C18, 10–100% ACN) resolves diastereomers in maleate salts .

Q. Advanced: What strategies elucidate structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Systematic Substituent Variation : Replace the 4-methylpiperazinyl group with morpholino or thiomorpholino to assess kinase selectivity .
  • Crystallography : Co-crystallize with AKT1 (PDB: 6HF) to map hydrogen bonds between the acrylamide and kinase hinge region .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., fluorine at C-3 increases potency by ΔpIC₅₀ = 0.8) .

Table 3: SAR Trends

Substituent ModificationEffect on AKT1 IC₅₀ (nM)Reference
4-Methylpiperazinyl12 ± 3
Morpholino45 ± 8
3-Fluoro vs. 3-Chloro12 vs. 28

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPZWLHPIENFW-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557268-88-8
Record name Abivertinib maleate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABIVERTINIB MALEATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 2
Reactant of Route 2
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 3
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 4
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 5
Reactant of Route 5
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 6
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.